Vilazodone N-Oxide-d4
CAS No.:
Cat. No.: VC0199321
Molecular Formula: C₂₆H₂₃D₄N₅O₃
Molecular Weight: 461.55
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₃D₄N₅O₃ |
|---|---|
| Molecular Weight | 461.55 |
Introduction
Chemical Properties and Structure
According to information from TLC Pharmaceutical Standards, Vilazodone N-Oxide-d4 has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Name | 4-(2-carbamoylbenzofuran-5-yl)-1-(4-(5-cyano-1H-indol-3-yl)butyl)piperazine 1-oxide |
| CAS Number | 1622425-52-8 |
| Catalogue Number (TLC) | V-214 |
The structure of this compound is based on the vilazodone scaffold, which includes a piperazine ring system linked to both benzofuran and indole moieties . The N-oxide modification occurs at the piperazine nitrogen, while the four deuterium atoms replace hydrogens at specific positions in the molecule. This strategic deuteration maintains the chemical reactivity of the parent compound while providing distinct analytical advantages.
The Science and Significance of Deuteration
To understand the importance of Vilazodone N-Oxide-d4, it is essential to recognize the scientific principles behind deuterated compounds. Deuterium (²H or D) differs from ordinary hydrogen in that it contains an additional neutron, giving it approximately twice the mass of hydrogen. Despite this mass difference, deuterium maintains nearly identical chemical behavior to hydrogen, making deuterated compounds chemically similar to their non-deuterated counterparts.
According to CymitQuimica, deuterated compounds are "essential in various scientific fields, including NMR spectroscopy, mass spectrometry, and kinetic isotope studies" . The key differences that make deuterated compounds valuable include:
-
The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond
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Deuterium atoms vibrate at different frequencies compared to hydrogen
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Deuterium has distinct nuclear magnetic properties
These properties make deuterated compounds valuable research tools that "improve signal clarity and accuracy in analyses by reducing background noise and providing unique insights into reaction mechanisms and molecular structures" . In the case of Vilazodone N-Oxide-d4, the strategic deuteration likely enhances its utility in analytical applications related to vilazodone research.
Related Compounds in the Vilazodone Family
Based on information from TLC Pharmaceutical Standards, Vilazodone N-Oxide-d4 is part of a broader family of vilazodone-related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Vilazodone HCl | 163521-08-2 | C26H27N5O2·HCl | 477.99 (441.54 + 36.46) |
| Vilazodone-d8 | 1794789-93-7 | C26H19D8N5O2 | 449.58 |
| Vilazodone Carboxylic Acid | 163521-19-5 | C26H26N4O3 | 442.52 |
| Vilazodone Impurity 43 | 1422956-25-9 | Not specified | Not specified |
This family of compounds illustrates the various derivatives and analogs that researchers have developed from the basic vilazodone structure . The existence of both Vilazodone N-Oxide-d4 and Vilazodone-d8 is particularly notable, as the different degrees of deuteration (d4 versus d8) suggest these compounds may serve complementary research purposes, with the level of deuteration tailored to specific analytical requirements.
Availability for Research Purposes
While specific availability information for Vilazodone N-Oxide-d4 is limited in the available sources, the compound appears to be part of the specialized chemical catalog offered by research chemical suppliers. CymitQuimica indicates that they offer "a wide range of deuterated compounds specifically designed to support your research in analytical chemistry and molecular studies" , suggesting that specialized compounds like Vilazodone N-Oxide-d4 are available to researchers through appropriate channels.
Current Research Landscape
The current research landscape for Vilazodone N-Oxide-d4 appears focused on its applications as an analytical tool rather than as a therapeutic agent in its own right. As a deuterated analog of vilazodone N-oxide, this compound's primary value lies in its ability to facilitate precise analytical measurements, mechanistic studies, and metabolic investigations related to vilazodone.
The strategic deuteration and N-oxide modification of the parent compound create a specialized research tool that likely enables more precise and reliable analyses in pharmaceutical research settings. By "improving signal clarity and accuracy in analyses" , compounds like Vilazodone N-Oxide-d4 contribute to the advancement of pharmaceutical science and drug development.
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